molecular formula C6H9BrN4O2 B13220972 (3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid

(3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid

Cat. No.: B13220972
M. Wt: 249.07 g/mol
InChI Key: PDDMBWFTQDOCHU-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a synthetic organic compound that features a unique combination of an amino acid and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by its attachment to the amino acid backbone. The triazole ring can be synthesized through a copper-catalyzed azide-alkyne cycloaddition, also known as the “click” reaction. The amino acid backbone is then introduced through a series of protection and deprotection steps, ensuring the correct stereochemistry at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro derivative.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield a nitro compound, while reduction of the bromo group can produce a hydrogen-substituted derivative.

Scientific Research Applications

(3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amino acid backbone allows the compound to be incorporated into biological systems, where it can exert its effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid: Lacks the bromo and methyl groups, making it less hydrophobic.

    (3R)-3-Amino-3-(4-chloro-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

The presence of the bromo and methyl groups in (3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid makes it unique compared to other similar compounds. These groups can influence the compound’s hydrophobicity, reactivity, and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C6H9BrN4O2

Molecular Weight

249.07 g/mol

IUPAC Name

(3R)-3-amino-3-(5-bromo-3-methyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C6H9BrN4O2/c1-11-5(6(7)9-10-11)3(8)2-4(12)13/h3H,2,8H2,1H3,(H,12,13)/t3-/m1/s1

InChI Key

PDDMBWFTQDOCHU-GSVOUGTGSA-N

Isomeric SMILES

CN1C(=C(N=N1)Br)[C@@H](CC(=O)O)N

Canonical SMILES

CN1C(=C(N=N1)Br)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.